
Desmethylselegiline hydrochloride
説明
Desmethylselegiline hydrochloride is a derivative of selegiline . Selegiline is a monoamine oxidase inhibitor used to treat major depressive disorder and Parkinson’s disease . It is a selective, irreversible inhibitor of Type B monoamine oxidase . It is used in newly diagnosed patients with Parkinson’s disease and may slow the progression of the clinical disease and delay the requirement for levodopa therapy .
Synthesis Analysis
Selegiline, from which Desmethylselegiline is derived, was synthesized by Zoltán Ecseri in Chinoin Pharmaceuticals (Budapest, Hungary) in 1962 along with a series of similar, structurally related drug candidates .Molecular Structure Analysis
The molecular formula of Desmethylselegiline hydrochloride is C12H15N.ClH . The average mass is 209.715 Da and the mono-isotopic mass is 209.097122 Da .Chemical Reactions Analysis
Selegiline is mainly metabolized to desmethylselegiline, R-(-)-methamphetamine (R-MA), and R-(-)amphetamine (R-AM) . A dried urine spot (DUS) analytical method has been developed and validated for the determination of selegiline, desmethylselegiline, R/S-methamphetamine, and R/S-amphetamine .科学的研究の応用
Parkinson’s Disease Management
Desmethylselegiline hydrochloride is studied for its potential to manage symptoms of Parkinson’s disease. As a metabolite of selegiline, it may contribute to the therapeutic effects of selegiline by enhancing dopaminergic activity in the brain, thus alleviating motor symptoms associated with Parkinson’s disease .
Neuroprotective Effects
Research suggests that Desmethylselegiline may have neuroprotective properties. It could potentially protect neuronal cells from oxidative stress and neurotoxicity, which are common pathological features in neurodegenerative disorders .
Antidepressant Augmentation
Desmethylselegiline hydrochloride might be used as an adjunct treatment in depression. By inhibiting MAO-B and possibly affecting other neurotransmitter systems, it could enhance the efficacy of antidepressants and improve mood regulation .
Substance Abuse Treatment
The compound is being explored for its role in treating substance abuse, particularly in differentiating clinical use from illegal abuse of substances. It is crucial in forensic analysis to distinguish between the use of selegiline for therapeutic purposes and the illicit use of similar compounds .
Forensic Toxicology
In forensic toxicology, Desmethylselegiline hydrochloride can be used as a reference standard to identify and quantify selegiline and its metabolites in biological samples, which is essential for drug testing and legal investigations .
Pharmacokinetics and Metabolism Studies
Desmethylselegiline hydrochloride is important in pharmacokinetic studies to understand the metabolism of selegiline. It helps in determining the metabolic pathways and the pharmacokinetic profile of selegiline and its derivatives .
作用機序
Target of Action
Desmethylselegiline hydrochloride, like its parent compound selegiline, primarily targets Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme responsible for the catabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin . By inhibiting MAO-B, desmethylselegiline increases the levels of these neurotransmitters in the brain .
Mode of Action
Desmethylselegiline hydrochloride acts by selectively and irreversibly inhibiting MAO-B . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability . It also blocks the reuptake of these neurotransmitters from the synaptic cleft, further enhancing their concentrations in the brain .
Biochemical Pathways
The inhibition of MAO-B by desmethylselegiline hydrochloride affects the metabolic pathways of monoamine neurotransmitters. It prevents the oxidative deamination of dopamine, leading to increased dopamine concentrations . This action primarily impacts the dopaminergic pathways in the brain, particularly in the substantia nigra .
Pharmacokinetics
The pharmacokinetics of desmethylselegiline hydrochloride are complex and highly variable . Following oral administration, it is rapidly absorbed and metabolized to further metabolites . The absolute bioavailability of selegiline, the parent compound, is approximately 10% . The oral clearance of selegiline is many times higher than the liver blood flow, indicating that extrahepatic processes are involved in its elimination . The elimination half-life of selegiline is about 1.5 hours .
Result of Action
The primary molecular effect of desmethylselegiline hydrochloride is the increased concentration of monoamine neurotransmitters in the brain due to the inhibition of MAO-B . This leads to enhanced neurotransmission, particularly dopaminergic transmission . At the cellular level, this can result in improved neuronal communication and potentially alleviate symptoms of conditions like Parkinson’s disease and major depressive disorder .
Action Environment
The action of desmethylselegiline hydrochloride can be influenced by various environmental factors. For instance, the presence of food can lead to a three-fold increase in the peak plasma concentration and area under the concentration-time curve of selegiline . Furthermore, the site of drug absorption in the gastrointestinal tract can significantly impact the drug’s bioavailability . The metabolism of desmethylselegiline hydrochloride can also be affected by the density of certain enzymes in different regions of the intestine .
特性
IUPAC Name |
(2R)-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZZTCSJZCYCQS-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)NCC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151139 | |
| Record name | Desmethylselegiline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylselegiline hydrochloride | |
CAS RN |
115586-38-4 | |
| Record name | Desmethylselegiline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115586384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylselegiline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLSELEGILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN8SH3P9VL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the absolute configuration of Desmethylselegiline hydrochloride and its fluorinated analog, and why is this important?
A1: Both Desmethylselegiline hydrochloride [(R)-(-)-1-benzyl-N-(2-propynyl)ethylammonium chloride] and its p-fluoro analog [(R)-(-)-1-(4-fluorobenzyl)-N-(2-propynyl)ethylammonium chloride] possess the R configuration at the chiral center (C4). [, ] This determination is crucial because the biological activity of chiral molecules often exhibits stereospecificity. Understanding the absolute configuration is essential for interpreting the compound's interactions with biological targets and its pharmacological effects.
Q2: The research mentions that Desmethylselegiline hydrochloride and p-fluoro-Desmethylselegiline hydrochloride are "highly isostructural." What does this mean and what is its significance?
A2: Being "highly isostructural" means the two compounds share very similar crystal structures. [, ] They have nearly identical arrangements of atoms in their solid forms, despite the presence of a fluorine atom in the p-fluoro analog. This isostructural relationship suggests that the fluorine substitution in the p-fluoro analog does not significantly alter the overall molecular shape and packing within the crystal lattice. This insight can be valuable for understanding structure-activity relationships and predicting potential pharmacological similarities or differences between the two compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
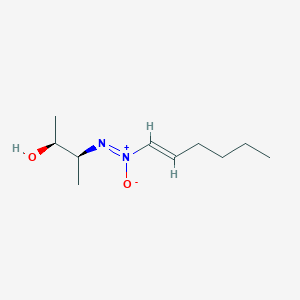
![2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B56915.png)
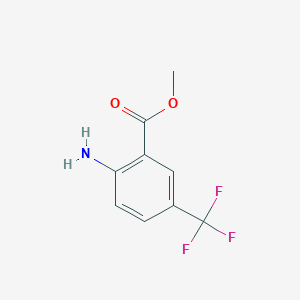
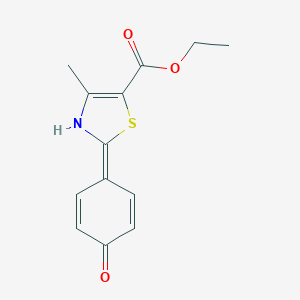
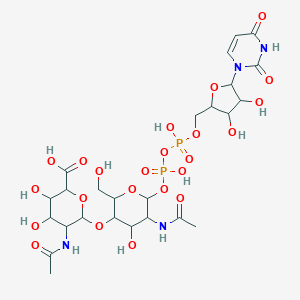

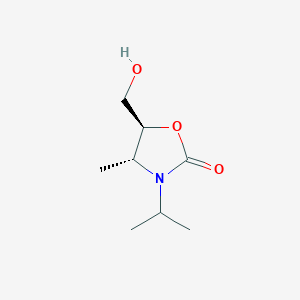
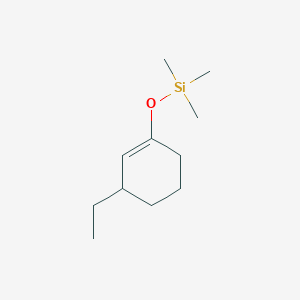
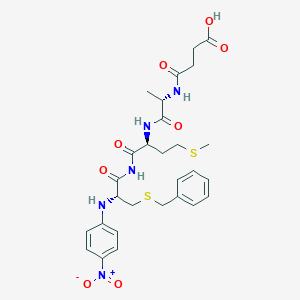


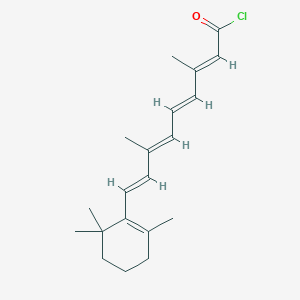
![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)